5-ethynyl-3-fluoro-2-methoxypyridine
Description
Properties
CAS No. |
1211587-10-8 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
5-Ethynyl-3-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include vinylstannane and monothioacetic acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethynyl-3-fluoro-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated pyridines are of interest for their potential use in radiotherapy and as imaging agents for various biological applications.
Mechanism of Action
The mechanism of action of 5-ethynyl-3-fluoro-2-methoxypyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the strong electron-withdrawing fluorine atom in the aromatic ring influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
5-Ethynyl-3-fluoro-2-methoxypyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Di- and Polyfluoropyridines
These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their specific reactivity and applications .
Biological Activity
5-Ethynyl-3-fluoro-2-methoxypyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Ethynyl group at the 5-position
- Fluorine atom at the 3-position
- Methoxy group at the 2-position
The molecular formula is CHFNO, with a molecular weight of approximately 151.1 g/mol. The presence of these functional groups significantly influences its reactivity and interaction with biological targets .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The ethynyl and methoxy substituents enhance its binding affinity, potentially modulating biochemical pathways involved in disease processes. Similar compounds have shown efficacy in therapeutic areas such as:
- Anticancer activity
- Neurological disorders
- Antiviral applications
The compound's structural characteristics allow it to effectively bind to specific biological targets, leading to modulation of cellular functions .
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Neurological Applications : Research on similar pyridine derivatives has demonstrated their role as negative allosteric modulators for mGluR5, which are implicated in conditions like anxiety and addiction. The structural similarities suggest that this compound could exhibit similar properties, warranting further investigation .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Fluorine at the 2-position | Moderate reactivity |
| 3-Fluoropyridine | Fluorine at the 3-position | Antimicrobial properties |
| 4-Ethynyl-3-methoxypyridine | Ethynyl at the 4-position | Anticancer activity |
| This compound | Ethynyl at the 5-position, fluorine at 3-position | Potential anticancer and neurological effects |
This table illustrates how variations in substitution patterns can affect both chemical properties and biological activities .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption profiles and bioavailability in animal models. Toxicological evaluations are essential to determine the safety profile of this compound, particularly if it progresses toward clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
